molecular formula C11H16N4O2 B14140650 Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 62122-72-9

Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B14140650
CAS No.: 62122-72-9
M. Wt: 236.27 g/mol
InChI Key: PXWVMTDQKIZHJG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridine, and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the use of ethyl 4-chloro-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate as a starting material. This compound is reacted with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 4-amino-2-(piperidin-1-yl)pyrimidine-5-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Ethyl 4-amino-2-(morpholin-1-yl)pyrimidine-5-carboxylate: Contains a morpholine ring, which may alter its biological activity.

    This compound derivatives: Various derivatives with different substituents on the pyrimidine ring.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

62122-72-9

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-amino-2-pyrrolidin-1-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N4O2/c1-2-17-10(16)8-7-13-11(14-9(8)12)15-5-3-4-6-15/h7H,2-6H2,1H3,(H2,12,13,14)

InChI Key

PXWVMTDQKIZHJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)N2CCCC2

Origin of Product

United States

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